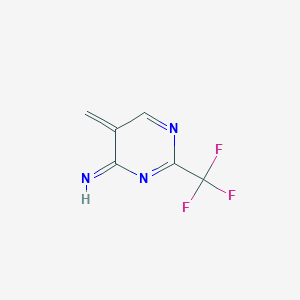
4-Imino-5-methidyl-2-trifluoromethylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Imino-5-methidyl-2-trifluoromethylpyrimidine is a small molecule belonging to the class of organic compounds known as hydropyrimidines. These compounds contain a hydrogenated pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The presence of trifluoromethyl and imino groups in its structure imparts unique chemical properties, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Imino-5-methidyl-2-trifluoromethylpyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-5-(beta-hydroxyethyl)thiazole monophosphate with 2-methyl-4-amino-5-hydroxymethyl pyrimidine pyrophosphate . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Imino-5-methidyl-2-trifluoromethylpyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the imino group to an amine group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Imino-5-methidyl-2-trifluoromethylpyrimidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-Imino-5-methidyl-2-trifluoromethylpyrimidine involves its interaction with specific molecular targets. For instance, it targets thiamine-phosphate synthase, inhibiting its activity and thereby affecting the biosynthesis of thiamine (vitamin B1) in certain bacteria . This inhibition can lead to antimicrobial effects, making it a potential candidate for antibiotic development.
Comparison with Similar Compounds
4-Imino-5-methyl-2-trifluoromethylpyrimidine: Similar structure but with a methyl group instead of a methidyl group.
5-Trifluoromethylpyrimidine: Lacks the imino group, affecting its reactivity and applications.
2-Trifluoromethylpyrimidine: Different substitution pattern, leading to distinct chemical properties and uses.
Uniqueness: 4-Imino-5-methidyl-2-trifluoromethylpyrimidine is unique due to the presence of both imino and trifluoromethyl groups, which confer specific reactivity and biological activity. Its ability to inhibit thiamine-phosphate synthase distinguishes it from other similar compounds, highlighting its potential in antimicrobial research .
Properties
CAS No. |
921227-53-4 |
|---|---|
Molecular Formula |
C6H4F3N3 |
Molecular Weight |
175.11 g/mol |
IUPAC Name |
5-methylidene-2-(trifluoromethyl)pyrimidin-4-imine |
InChI |
InChI=1S/C6H4F3N3/c1-3-2-11-5(6(7,8)9)12-4(3)10/h2,10H,1H2 |
InChI Key |
YKFRUALXTUDSBW-UHFFFAOYSA-N |
Canonical SMILES |
C=C1C=NC(=NC1=N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















